REACTION_SMILES
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[CH2:16]([Cl:17])[Cl:18].[CH3:6][c:7]1[cH:8][c:9]([O:14][CH3:15])[cH:10][c:11]([CH3:13])[cH:12]1.[Cl:1][S:2](=[O:3])(=[O:4])[OH:5]>>[Cl:1][S:2](=[O:3])(=[O:5])[c:12]1[c:7]([CH3:6])[cH:8][c:9]([O:14][CH3:15])[cH:10][c:11]1[CH3:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(C)cc(C)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)Cl
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Name
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Type
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product
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Smiles
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COc1cc(C)c(S(=O)(=O)Cl)c(C)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |